Cas no 78787-83-4 (1,4,8-Trimethylcarbazole)

1,4,8-Trimethylcarbazole 化学的及び物理的性質

名前と識別子

-

- 1,5,8-Trimethylcarbazole

- 1,4,8-Trimethylcarbazole

- 1,4,8-trimethyl-carbazole

- SCHEMBL15201047

- 1,4,8-Trimethyl-9H-carbazole #

- BCP31719

- 1,4,8-Trimethyl-9H-carbazole

- 5Z-0826

- Carbazole, 1,4,8-trimethyl-

- AKOS015993035

- 78787-83-4

- D83147

- 9H-Carbazole, 1,4,8-trimethyl-

- DKMJSUBUAMUZAJ-UHFFFAOYSA-N

- A864962

- 1,4,8-Trimethyl-9H-carbazole;Carbazole, 1,4,8-trimethyl-

- DB-301097

-

- MDL: MFCD18450124

- インチ: InChI=1S/C15H15N/c1-9-7-8-11(3)15-13(9)12-6-4-5-10(2)14(12)16-15/h4-8,16H,1-3H3

- InChIKey: DKMJSUBUAMUZAJ-UHFFFAOYSA-N

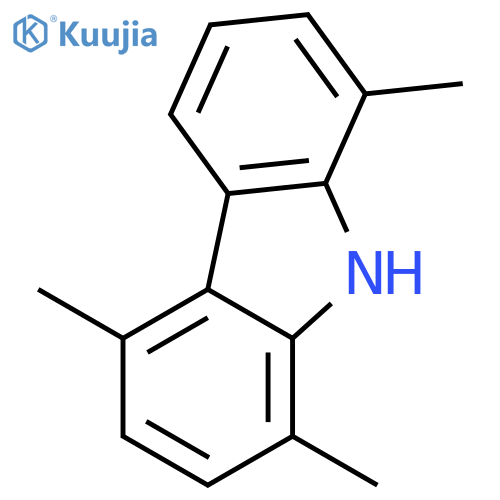

- ほほえんだ: CC1=CC=CC2=C1NC3=C2C(C)=CC=C3C

計算された属性

- せいみつぶんしりょう: 209.120449483g/mol

- どういたいしつりょう: 209.120449483g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 16

- 回転可能化学結合数: 0

- 複雑さ: 262

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.5

- トポロジー分子極性表面積: 15.8Ų

じっけんとくせい

- 密度みつど: 1.132±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 154-156 ºC

- ようかいど: Insuluble (1.4E-3 g/L) (25 ºC),

1,4,8-Trimethylcarbazole セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

1,4,8-Trimethylcarbazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | 5Z-0826-10MG |

1,4,8-trimethyl-9H-carbazole |

78787-83-4 | >90% | 10mg |

£48.00 | 2025-02-09 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X13555-100mg |

1,4,8-Trimethyl-9H-carbazole |

78787-83-4 | 97% | 100mg |

¥789.0 | 2024-07-18 | |

| Key Organics Ltd | 5Z-0826-1MG |

1,4,8-trimethyl-9H-carbazole |

78787-83-4 | >90% | 1mg |

£28.00 | 2025-02-09 | |

| Ambeed | A420622-250mg |

1,4,8-Trimethyl-9H-carbazole |

78787-83-4 | 97% | 250mg |

$165.0 | 2025-02-26 | |

| TRC | T219645-25mg |

1,4,8-Trimethylcarbazole |

78787-83-4 | 25mg |

$ 220.00 | 2022-06-03 | ||

| Ambeed | A420622-100mg |

1,4,8-Trimethyl-9H-carbazole |

78787-83-4 | 97% | 100mg |

$113.0 | 2025-02-26 | |

| Alichem | A449038132-250mg |

1,4,8-Trimethyl-9H-carbazole |

78787-83-4 | 95% | 250mg |

$340.08 | 2023-09-01 | |

| eNovation Chemicals LLC | Y1256714-250mg |

1,5,8-TriMethylcarbazole |

78787-83-4 | 97% | 250mg |

$265 | 2023-05-17 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB07937-0.25g |

1,4,8-Trimethylcarbazole |

78787-83-4 | 97% | 0.25g |

¥2909 | 2023-09-15 | |

| Key Organics Ltd | 5Z-0826-100MG |

1,4,8-trimethyl-9H-carbazole |

78787-83-4 | >90% | 100mg |

£110.00 | 2025-02-09 |

1,4,8-Trimethylcarbazole 関連文献

-

Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234

-

Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637

-

D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

8. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

1,4,8-Trimethylcarbazoleに関する追加情報

1,4,8-Trimethylcarbazole: Properties, Applications, and Market Insights

1,4,8-Trimethylcarbazole (CAS No. 78787-83-4) is a versatile organic compound belonging to the carbazole derivatives family. This compound has garnered significant attention in recent years due to its unique chemical properties and wide-ranging applications in industries such as organic electronics, pharmaceutical intermediates, and advanced materials. With the growing demand for high-performance materials and sustainable chemistry solutions, 1,4,8-trimethylcarbazole has emerged as a key player in cutting-edge research and industrial applications.

The molecular structure of 1,4,8-trimethylcarbazole features a carbazole core with three methyl groups strategically positioned at the 1, 4, and 8 positions. This specific substitution pattern contributes to its distinctive electronic properties and thermal stability, making it particularly valuable for applications requiring charge transport materials. Researchers have noted that the trimethyl substitution enhances the compound's solubility in organic solvents while maintaining its aromatic character, a combination that is highly sought after in material science applications.

In the field of organic light-emitting diodes (OLEDs), 1,4,8-trimethylcarbazole has shown remarkable potential as a host material for emissive layers. Its ability to facilitate efficient energy transfer and charge carrier mobility makes it an attractive candidate for next-generation display technologies. Recent studies published in journals like Advanced Materials and Chemistry of Materials have highlighted its performance in blue-emitting OLED devices, addressing one of the key challenges in the display industry.

The pharmaceutical industry has also shown interest in 1,4,8-trimethylcarbazole derivatives as potential bioactive compounds. While the parent compound itself isn't typically used directly in drug formulations, its structural framework serves as an important scaffold for medicinal chemistry. Researchers are exploring its potential in developing compounds with anti-inflammatory properties and central nervous system activity, responding to the growing demand for novel therapeutic agents.

From a synthetic chemistry perspective, 1,4,8-trimethylcarbazole can be prepared through various routes, including Friedel-Crafts alkylation of carbazole or through palladium-catalyzed coupling reactions. The choice of synthesis method often depends on the desired purity level and scale of production. Recent advancements in green chemistry have led to more sustainable synthesis protocols, aligning with the industry's shift toward environmentally friendly processes.

The market for carbazole derivatives like 1,4,8-trimethylcarbazole has seen steady growth, driven primarily by the expansion of the OLED display market and increasing research in organic semiconductors. Market analysts project a compound annual growth rate (CAGR) of approximately 6-8% for this sector over the next five years. This growth is particularly pronounced in Asia, where countries like China, Japan, and South Korea are investing heavily in advanced display technologies and electronic materials.

Quality control and characterization of 1,4,8-trimethylcarbazole typically involve techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These analytical methods ensure the compound meets the stringent purity requirements for electronic-grade materials and pharmaceutical intermediates. The standard purity grade for most applications ranges from 97% to 99.9%, with higher purity levels commanding premium prices in the market.

Storage and handling of 1,4,8-trimethylcarbazole require standard precautions for organic compounds. It should be kept in airtight containers away from direct sunlight and moisture, typically at room temperature. While not classified as highly hazardous, proper laboratory safety protocols should always be followed when working with this compound, including the use of appropriate personal protective equipment (PPE).

Recent patent literature reveals growing intellectual property activity surrounding 1,4,8-trimethylcarbazole and its derivatives. Major chemical companies and research institutions are filing patents covering its applications in optoelectronic devices, organic photovoltaics, and specialty coatings. This surge in patent filings indicates the compound's commercial potential and the competitive landscape in the functional materials sector.

For researchers and industry professionals seeking 1,4,8-trimethylcarbazole, it's available through specialized chemical suppliers and custom synthesis providers. The compound is typically offered in quantities ranging from gram-scale for research purposes to kilogram-scale for industrial applications. Pricing varies depending on purity, quantity, and supplier, with current market prices ranging from $50 to $500 per gram for high-purity grades.

Future research directions for 1,4,8-trimethylcarbazole include exploring its potential in organic thermoelectric materials and perovskite solar cells, two areas that have gained significant attention in renewable energy research. Additionally, modifications to its molecular structure are being investigated to enhance specific properties for targeted applications, demonstrating the compound's versatility as a molecular building block in advanced materials development.

Environmental considerations for 1,4,8-trimethylcarbazole are becoming increasingly important as industries adopt more sustainable practices. While the compound itself shows moderate environmental persistence, researchers are developing biodegradable derivatives and recycling protocols for materials containing this compound. These efforts align with the broader trend toward green electronics and circular economy principles in the chemical industry.

In conclusion, 1,4,8-trimethylcarbazole (CAS No. 78787-83-4) represents an important class of functional organic compounds with diverse applications across multiple high-tech industries. Its unique combination of electronic properties, thermal stability, and synthetic versatility ensures its continued relevance in both academic research and industrial applications. As technology advances and new applications emerge, the demand for specialized carbazole derivatives like 1,4,8-trimethylcarbazole is expected to grow, making it a compound worth watching in the coming years.

78787-83-4 (1,4,8-Trimethylcarbazole) 関連製品

- 5621-17-0(4,7-Dimethyl-1H-indole)

- 933-67-5(7-Methylindole)

- 55199-24-1(6,7-Dimethylindole)

- 27323-29-1(1-Methylcarbazole)

- 83-34-1(Skatole)

- 6558-83-4(1,8-Dimethylacarbazole)

- 88565-88-2(4,6,8-Trimethylquinoline)

- 18028-55-2(1,4-Dimethyl-9H-carbazole)

- 519-23-3(Ellipticine)

- 2576420-79-4(cis-3-Benzyloxymethyl-cyclobutanecarboxylic acid)